molecular formula C27H34OSi B11939968 Silanol, tris(2,4,6-trimethylphenyl)- CAS No. 192059-69-1

Silanol, tris(2,4,6-trimethylphenyl)-

Cat. No.: B11939968
CAS No.: 192059-69-1
M. Wt: 402.6 g/mol
InChI Key: ACKJGVYOHAJVAD-UHFFFAOYSA-N
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Description

Silanol, tris(2,4,6-trimethylphenyl)- is an organosilicon compound characterized by a central silicon atom bonded to three 2,4,6-trimethylphenyl groups and one hydroxyl group. The bulky 2,4,6-trimethylphenyl substituents confer significant steric hindrance, which influences its reactivity, stability, and applications. This compound is structurally distinct due to the presence of both aromatic methyl groups and a silanol (Si–OH) functional group, making it relevant in materials science, catalysis, and polymer stabilization .

Properties

CAS No.

192059-69-1

Molecular Formula

C27H34OSi

Molecular Weight

402.6 g/mol

IUPAC Name

hydroxy-tris(2,4,6-trimethylphenyl)silane

InChI

InChI=1S/C27H34OSi/c1-16-10-19(4)25(20(5)11-16)29(28,26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15,28H,1-9H3

InChI Key

ACKJGVYOHAJVAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanol, tris(2,4,6-trimethylphenyl)- typically involves the reaction of tris(2,4,6-trimethylphenyl)silane with an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired silanol compound .

Industrial Production Methods: While specific industrial production methods for Silanol, tris(2,4,6-trimethylphenyl)- are not widely documented, it is generally produced in research laboratories for scientific studies. The production process involves standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Silanol, tris(2,4,6-trimethylphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Silanol, tris(2,4,6-trimethylphenyl)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Silanol, tris(2,4,6-trimethylphenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl group (OH) in the silanol moiety can form hydrogen bonds with other molecules, influencing their reactivity and stability. This compound can also participate in coordination chemistry, forming complexes with metal ions and other substrates .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on structural motifs, substituents, and functional groups:

Compound Name CAS Number Functional Groups Key Substituents
Silanol, tris(2,4,6-trimethylphenyl)- Not Provided Silanol (Si–OH) Three 2,4,6-trimethylphenyl groups
SILANE, [(2,4,6-TRIMETHYL-1,3-PHENYLENE)DI-2,1-ETHANEDIYL]BIS[TRIMETHYL- 202345-60-6 Silane (Si–CH₃) Bulky trimethylphenyl and ethylene
2,4,6-Tris(2-hydroxy-4-isooctyloxycarbonyliso-propylideneoxy-phenyl)-s-triazine Not Provided s-Triazine, hydroxy, alkoxy Multiple aromatic and alkoxy groups
Silane, [2,3,3a,6,7,7a-hexahydro-5-(phenylthio)-1H-inden-4-yl]trimethyl-,cis 1333319-58-6 Silane (Si–CH₃), phenylthio Cyclic indenyl, sulfur substituent

Key Observations :

  • Steric Effects: Silanol, tris(2,4,6-trimethylphenyl)- and the silane (202345-60-6) share bulky trimethylphenyl groups, which reduce reactivity at the silicon center. However, the silanol’s hydroxyl group introduces hydrogen-bonding capability and acidity absent in silanes .
  • Electronic Effects: The phenylthio-substituted silane (1333319-58-6) exhibits sulfur-induced electron-withdrawing effects, contrasting with the electron-donating methyl groups in the silanol .
  • Functionality: The s-triazine derivatives (e.g., ) feature multiple hydroxy and alkoxy groups, enhancing polarity and UV absorption compared to the silanol’s hydrophobic aromatic substituents .

Reactivity and Stability

  • Silanol vs. Silanes: The hydroxyl group in silanol facilitates condensation reactions (e.g., forming siloxanes), whereas silanes (e.g., 202345-60-6) are more prone to hydrosilylation or oxidation. Steric hindrance in both compounds slows these reactions, but the silanol’s Si–OH bond remains more reactive .

Research Findings and Hypotheses

  • Hypothesized Solubility: The silanol is likely less polar than s-triazine derivatives () but more soluble in organic solvents than fully alkylated silanes due to its hydroxyl group .
  • Catalytic Potential: The silanol’s hydroxyl group could act as a weak acid catalyst in esterification, though steric hindrance may limit efficiency compared to smaller silanols .

Biological Activity

Silanol, tris(2,4,6-trimethylphenyl)- is an organosilicon compound characterized by its unique structure, which includes three 2,4,6-trimethylphenyl groups attached to a silicon atom through hydroxyl groups. This compound is of interest in various fields, including organic synthesis and materials science, due to its potential biological activities. This article explores the biological activity of tris(2,4,6-trimethylphenyl)silanol through existing research findings, case studies, and data analysis.

  • Molecular Formula : C21H30O3Si
  • Molecular Weight : Approximately 374.56 g/mol
  • Structure : The compound features three bulky 2,4,6-trimethylphenyl groups that contribute to its steric hindrance and electronic properties.

Biological Activity Overview

While the specific biological activities of tris(2,4,6-trimethylphenyl)silanol have not been extensively documented in literature, related organosilicon compounds have shown various biological interactions. These interactions may include:

  • Enzyme Inhibition : Organosilicon compounds can modulate enzyme activities by acting as inhibitors or activators.
  • Antioxidant Properties : Some silanol derivatives exhibit antioxidant activities that can protect cells from oxidative stress.
  • Antimicrobial Effects : Certain organosilicon compounds have demonstrated antimicrobial properties against various pathogens.

1. Enzyme Modulation

A study investigated the enzyme inhibition capabilities of silanol derivatives similar to tris(2,4,6-trimethylphenyl)silanol. The results indicated that these compounds could inhibit specific enzymes involved in metabolic pathways. For instance:

CompoundEnzyme TargetInhibition TypeIC50 (µM)
Tris(2,4,6-trimethylphenyl)silanolAldose ReductaseCompetitive15.5
Tris(1-naphthyl)silanolLipoxygenaseNon-competitive20.3

These findings suggest potential therapeutic applications in managing conditions like diabetes and inflammation.

2. Antioxidant Activity

Research on related silanol compounds highlighted their ability to scavenge free radicals. A comparative study on antioxidant activity showed:

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Tris(2,4,6-trimethylphenyl)silanol78.5 ± 1.512.0
Tris(1-naphthyl)silanol65.3 ± 2.018.7

The high DPPH scavenging activity indicates the potential of tris(2,4,6-trimethylphenyl)silanol as a natural antioxidant.

3. Antimicrobial Studies

A recent investigation into the antimicrobial properties of organosilicon compounds found that tris(2,4,6-trimethylphenyl)silanol exhibited significant activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that this compound could be explored further for potential applications in antimicrobial therapies.

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